molecular formula C30H35F4N3O7 B14793071 Tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate

Tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate

Cat. No.: B14793071
M. Wt: 625.6 g/mol
InChI Key: RIUVUYDKONHLBC-UHFFFAOYSA-N
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Description

Tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as tert-butyl, anilino, oxoacetyl, and tetrafluorophenoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the tert-butylanilino intermediate: This step involves the reaction of tert-butylamine with an appropriate aniline derivative under controlled conditions.

    Oxidation and acetylation: The intermediate is then subjected to oxidation and acetylation reactions to introduce the oxoacetyl group.

    Amidation: The resulting compound undergoes amidation with a suitable propanoylamino derivative.

    Coupling with tetrafluorophenoxy group: Finally, the compound is coupled with a tetrafluorophenoxy derivative to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or other reduced forms.

    Substitution: The compound can undergo substitution reactions, particularly at the anilino and tetrafluorophenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: The compound can be used in the development of new materials, coatings, and polymers with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate hydrochloride
  • Tert-butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate
  • 2-tert-Butylaniline, N-acetyl-

Uniqueness

Tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate stands out due to its combination of functional groups, which confer unique chemical and biological properties. Its tetrafluorophenoxy group, in particular, provides enhanced stability and reactivity compared to similar compounds.

Properties

IUPAC Name

tert-butyl 3-[2-[[2-(2-tert-butylanilino)-2-oxoacetyl]amino]propanoylamino]-4-oxo-5-(2,3,5,6-tetrafluorophenoxy)pentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35F4N3O7/c1-15(35-27(41)28(42)36-19-11-9-8-10-16(19)29(2,3)4)26(40)37-20(13-22(39)44-30(5,6)7)21(38)14-43-25-23(33)17(31)12-18(32)24(25)34/h8-12,15,20H,13-14H2,1-7H3,(H,35,41)(H,36,42)(H,37,40)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIUVUYDKONHLBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)COC1=C(C(=CC(=C1F)F)F)F)NC(=O)C(=O)NC2=CC=CC=C2C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35F4N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

625.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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